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Compound of Interest

Compound Name:
2-(3-Chlorobenzyl)-4,4,5,5-

tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1524600 Get Quote

In the landscape of contemporary organic chemistry, particularly within pharmaceutical and

materials science research, the ability to efficiently construct carbon-carbon bonds is

paramount. Among the tools available, the Suzuki-Miyaura cross-coupling reaction stands out

for its reliability, functional group tolerance, and mild conditions.[1][2] Central to this reaction's

success is the stability and reactivity of the organoboron coupling partner. 2-(3-
Chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a pinacol ester of 3-

chlorobenzylboronic acid, emerges as a key building block. Its structure combines the stability

of the pinacol boronate ester with the versatile reactivity of the benzyl group, making it an

invaluable reagent for introducing the 3-chlorobenzyl motif into complex molecular

architectures.[3]

This guide provides an in-depth examination of 2-(3-Chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-
dioxaborolane, covering its core properties, a plausible synthetic strategy, and its critical

application in Suzuki-Miyaura cross-coupling. The content is tailored for researchers and drug

development professionals who require a technical understanding of this reagent to leverage

its full synthetic potential.

Core Compound Properties
A thorough understanding of a reagent's fundamental properties is the bedrock of successful

and reproducible experimentation. Key identifiers and physicochemical data for 2-(3-
Chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are summarized below.
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Property Value Source

CAS Number 517920-59-1 [4]

Molecular Formula C₁₃H₁₈BClO₂ [4]

Molecular Weight 252.55 g/mol [4]

IUPAC Name

2-(3-chlorobenzyl)-4,4,5,5-

tetramethyl-1,3,2-

dioxaborolane

[4]

SMILES
CC1(C)OB(CC2=CC=CC(Cl)=

C2)OC1(C)C
[4]

Purity Typically ≥95% [4]

Appearance Colorless to light yellow liquid [3]

Storage
Store at 0-8 °C for optimal

stability
[3]

Chemical Structure
The structure features a benzyl group substituted with chlorine at the meta position, linked to a

boronic acid protected by a pinacol group. This pinacol ester moiety enhances the compound's

stability, making it less prone to the deboronation that can plague free boronic acids, thereby

improving its shelf-life and handling characteristics.[5]

Caption: Structure of 2-(3-Chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Synthetic Approach: A General Protocol
While specific proprietary methods may vary, benzylboronic acid pinacol esters are commonly

synthesized via the reaction of a corresponding organometallic reagent with a boron source. A

widely applicable method involves the use of a Grignard reagent.
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Grignard Reagent Formation: 3-Chlorobenzyl chloride or bromide is reacted with magnesium

turnings in an anhydrous ether solvent (e.g., diethyl ether or THF) to form the 3-

chlorobenzylmagnesium halide.

Borylation: The freshly prepared Grignard reagent is then added, typically at low temperature

(e.g., -78 °C), to a solution of an appropriate borate ester, such as 2-isopropoxy-4,4,5,5-

tetramethyl-1,3,2-dioxaborolane, in an anhydrous solvent.

Workup and Purification: The reaction is quenched with an aqueous solution (e.g., saturated

ammonium chloride), followed by extraction with an organic solvent. The combined organic

layers are dried and concentrated. The crude product is then purified, commonly by vacuum

distillation or column chromatography, to yield the final product.

This pathway provides a reliable means to access the target compound, leveraging well-

established organometallic chemistry principles.

Core Application: The Suzuki-Miyaura Cross-
Coupling Reaction
The primary utility of 2-(3-Chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane lies in its

role as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions.[1][6] This reaction

forges a new carbon-carbon bond between the benzylic carbon of our target molecule and an

sp²-hybridized carbon of an aryl, vinyl, or heteroaryl halide or triflate.

The presence of the chloro-substituent on the benzyl ring provides an additional synthetic

handle for subsequent functionalization, while the pinacol boronate ester facilitates the key

transmetalation step in the catalytic cycle. This makes the reagent a powerful tool for building

complex molecular scaffolds, a process that is central to drug discovery and the development

of organic electronic materials.[3][7][8]

Catalytic Cycle Mechanism
The Suzuki-Miyaura reaction proceeds through a well-understood catalytic cycle involving a

palladium catalyst.
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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the

coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.

Transmetalation: In the presence of a base, the boronate ester transfers its organic group

(the 3-chlorobenzyl moiety) to the palladium center, displacing the halide. This is the step

where the boronate ester is consumed.
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Reductive Elimination: The two organic groups on the palladium complex couple and are

eliminated from the metal center, forming the final product and regenerating the active Pd(0)

catalyst, which can then re-enter the cycle.[2]

Experimental Protocol: General Procedure for
Suzuki-Miyaura Coupling
This protocol provides a representative, self-validating workflow for using 2-(3-
Chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Researchers should optimize

conditions for their specific substrates.
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Preparation

Reaction

Workup & Purification

Analysis

1. Reagent Prep
- Add Aryl Halide (1.0 eq)

- Add Boronate Ester (1.2 eq)
- Add Pd Catalyst (1-5 mol%)

- Add Base (2.0 eq)
 to an oven-dried flask.

2. Degas & React
- Purge with N₂/Ar gas
- Add degassed solvent

- Heat to 80-100 °C
- Monitor by TLC/GC-MS

3. Aqueous Workup
- Cool to RT

- Dilute with water
- Extract with solvent (EtOAc)
- Dry organic layer (MgSO₄)

4. Purification
- Concentrate in vacuo

- Purify via column
 chromatography

5. Characterization
- ¹H NMR, ¹³C NMR
- Mass Spectrometry

- Confirm product structure
 and purity

Click to download full resolution via product page

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
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Step-by-Step Methodology:

Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic

stir bar, add the aryl/heteroaryl halide (1.0 equivalent), 2-(3-Chlorobenzyl)-4,4,5,5-
tetramethyl-1,3,2-dioxaborolane (1.1-1.5 equivalents), a palladium catalyst (e.g.,

Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equivalents).

Inert Atmosphere: Seal the vessel and cycle between vacuum and an inert gas (e.g., argon

or nitrogen) three times to remove oxygen.

Solvent Addition: Add a degassed solvent (e.g., dioxane, DME, or toluene/water mixture) via

syringe. The reaction concentration is typically between 0.1 M and 0.5 M.

Reaction Execution: Place the reaction mixture in a preheated oil bath (typically 80-110 °C)

and stir vigorously.

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas

chromatography-mass spectrometry (GC-MS) until the limiting reagent is consumed.

Workup: Upon completion, cool the reaction to room temperature. Dilute with water and

extract with an organic solvent such as ethyl acetate (3x).

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate

or magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude

product is typically purified by flash column chromatography on silica gel.

Analysis: Characterize the purified product using standard analytical techniques (¹H NMR,

¹³C NMR, HRMS) to confirm its identity and purity.

Safety and Handling
As with all laboratory chemicals, 2-(3-Chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
should be handled with appropriate care in a well-ventilated fume hood.[9]

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab

coat, and chemical-resistant gloves.
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Hazards: While specific data for this compound is limited, analogous boronic esters are

classified with potential hazards. For example, some may be harmful if swallowed, cause

skin irritation, and cause serious eye irritation.[10]

Storage: Store in a tightly sealed container in a cool, dry place, away from moisture and

strong oxidizing agents. Refrigeration at 0-8 °C is recommended for long-term stability.[3]

Disposal: Dispose of the chemical and its container in accordance with local, regional, and

national regulations.

Conclusion
2-(3-Chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a highly valuable and

versatile reagent in modern organic synthesis. Its stability as a pinacol ester, combined with its

utility in the robust Suzuki-Miyaura cross-coupling reaction, provides chemists with a reliable

method for incorporating the 3-chlorobenzyl fragment into diverse molecular frameworks. This

capability is particularly crucial in the fields of medicinal chemistry and materials science, where

the rational design and construction of complex molecules are essential for innovation. A

comprehensive understanding of its properties, synthesis, and application protocols, as

detailed in this guide, empowers researchers to effectively utilize this building block in their

synthetic endeavors.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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